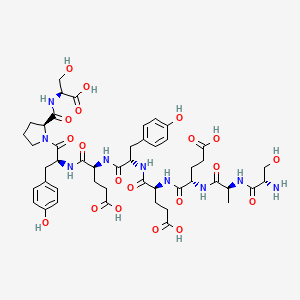
H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh
Vue d'ensemble
Description
Synthesis Analysis
Peptide synthesis is usually conducted using solid-phase techniques, where the amino acids are sequentially added to a growing chain. The process involves repeated cycles of deprotection and coupling .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. The peptide can form secondary structures like alpha-helices and beta-sheets, depending on the properties of the amino acids and their sequence .Chemical Reactions Analysis
Peptides undergo various chemical reactions, many of which are specific to certain side chains. For example, serine residues can undergo phosphorylation, a key reaction in many cellular processes .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on the properties of the amino acids in its sequence. These can include charge, hydrophobicity, size, and reactivity .Applications De Recherche Scientifique
-
Human Chorionic Gonadotropin (hCG)
- Scientific Field : Biochemistry
- Application Summary : The amino acid sequences of both the alpha and beta subunits of human chorionic gonadotropin have been determined . This hormone is secreted by the placenta and excreted in the urine; the highest levels are found in the first trimester of pregnancy .
- Methods of Application : The sequence was determined by automated sequential Edman degradation . The proteolytic enzyme, thrombin, which appears to cleave a limited number of arginyl bonds, proved helpful in the determination of the sequence .
- Results or Outcomes : This sequence is almost identical with that of human luteinizing hormone .
-
Chicken Hepatic Lectin
- Scientific Field : Biochemistry
- Application Summary : The chicken hepatic lectin is involved in the clearance of glycoproteins from circulation . The complete amino acid sequence of chicken hepatic lectin has been established .
- Methods of Application : The sequence was determined by analysis of peptides generated by chemical cleavage at methionine or tryptophan residues . Larger BrCN fragments were further digested with trypsin, chymotrypsin, and clostripain .
- Results or Outcomes : The stretch of uncharged amino acids from residue 25 to 48 is a possible membrane-interaction region . Carbohydrate is attached to residue 67 .
- Membrane Receptor for Glycoproteins
- Membrane Receptor for Glycoproteins
- Scientific Field : Biochemistry
- Application Summary : The chicken hepatic lectin is involved in the clearance of glycoproteins from circulation . The complete amino acid sequence of chicken hepatic lectin has been established by analysis .
- Methods of Application : The sequence was determined by analysis of peptides generated by chemical cleavage at methionine or tryptophan residues . Larger BrCN fragments were further digested with trypsin, chymotrypsin, and clostripain . All sequences were determined by automated sequential Edman degradation .
- Results or Outcomes : The stretch of uncharged amino acids from residue 25 to 48 is a possible membrane-interaction region . Carbohydrate is attached to residue 67 .
Safety And Hazards
Orientations Futures
The study of peptides is a rapidly advancing field with many potential applications in medicine, research, and industry. Future directions may include the development of new methods for peptide synthesis, the discovery of new peptides with biological activity, and the use of peptides in the treatment of disease .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H63N9O20/c1-23(49-40(68)28(48)21-57)39(67)50-29(12-15-36(61)62)41(69)51-30(13-16-37(63)64)42(70)53-32(19-24-4-8-26(59)9-5-24)44(72)52-31(14-17-38(65)66)43(71)54-33(20-25-6-10-27(60)11-7-25)46(74)56-18-2-3-35(56)45(73)55-34(22-58)47(75)76/h4-11,23,28-35,57-60H,2-3,12-22,48H2,1H3,(H,49,68)(H,50,67)(H,51,69)(H,52,72)(H,53,70)(H,54,71)(H,55,73)(H,61,62)(H,63,64)(H,65,66)(H,75,76)/t23-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGQNBVIAHIQOH-GHLXGSJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H63N9O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746734 | |
| Record name | L-Seryl-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-alpha-glutamyl-L-tyrosyl-L-prolyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1074.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh | |
CAS RN |
198483-37-3 | |
| Record name | L-Seryl-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-alpha-glutamyl-L-tyrosyl-L-prolyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





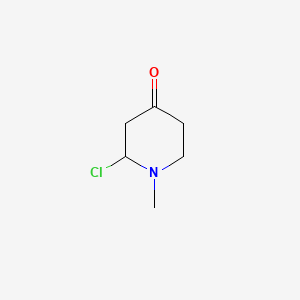



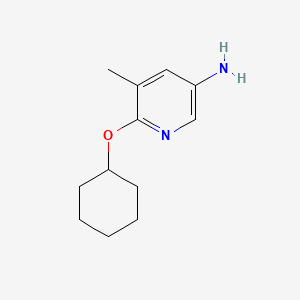
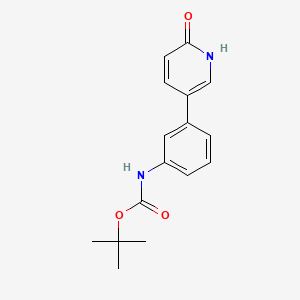
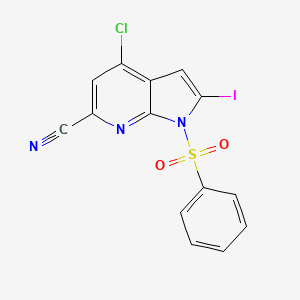

![[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B597797.png)
![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)
